An In-depth Technical Guide to 4-Chloro-2-fluoro-3-nitropyridine
An In-depth Technical Guide to 4-Chloro-2-fluoro-3-nitropyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-fluoro-3-nitropyridine, bearing the CAS Registry Number 1261806-51-2, is a strategically important heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a synthetically versatile chlorine atom, a modulating fluorine atom, and a strongly electron-withdrawing nitro group, imparts a distinct reactivity profile that is highly sought after for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its core properties, reactivity, and applications, with the aim of equipping researchers and drug development professionals with the foundational knowledge required to effectively utilize this reagent in their synthetic endeavors.
Core Physicochemical and Structural Properties
4-Chloro-2-fluoro-3-nitropyridine is a halogenated and nitrated pyridine derivative. The presence of multiple functional groups on the pyridine ring makes it a versatile intermediate for a variety of chemical transformations.
Table 1: Physicochemical Properties of 4-Chloro-2-fluoro-3-nitropyridine
| Property | Value | Source |
| CAS Number | 1261806-51-2 | [1] |
| Molecular Formula | C₅H₂ClFN₂O₂ | [1] |
| Molecular Weight | 176.53 g/mol | [1] |
| Predicted Density | 1.595 ± 0.06 g/cm³ | [1] |
| Predicted Boiling Point | 267.5 ± 35.0 °C | [1] |
| Predicted pKa | -1.83 ± 0.10 | [1] |
The structural arrangement of the substituents on the pyridine ring is critical to its reactivity. The fluorine at the 2-position and the nitro group at the 3-position significantly influence the electronic properties of the ring, while the chlorine at the 4-position serves as a key reactive site.
Chemical Reactivity and Synthetic Utility
The primary reaction mechanism for 4-Chloro-2-fluoro-3-nitropyridine is Nucleophilic Aromatic Substitution (SNAr). The inherent electron deficiency of the pyridine ring is greatly amplified by the potent electron-withdrawing nitro group at the C3 position.[2] This electronic setup renders the C4 carbon, which holds the chloro leaving group, highly electrophilic and thus susceptible to attack by a wide range of nucleophiles.[2]
The fluorine atom at the C2 position also plays a crucial role. Fluorine's high electronegativity further enhances the electrophilicity of the ring, while its small size offers minimal steric hindrance.[3][4] This combination of electronic activation and steric accessibility makes the C4 position exceptionally reactive towards nucleophilic attack.
Diagram 1: Nucleophilic Aromatic Substitution (SNAr) on 4-Chloro-2-fluoro-3-nitropyridine
Caption: SNAr mechanism on 4-Chloro-2-fluoro-3-nitropyridine.
Common nucleophiles employed in reactions with this substrate include amines, alcohols, thiols, and carbanions. This versatility allows for the introduction of a wide array of functional groups and structural motifs, making it a valuable precursor in the synthesis of diverse compound libraries for drug discovery screening.[5][6]
Applications in Drug Discovery and Medicinal Chemistry
Halogenated heterocycles are privileged scaffolds in medicinal chemistry.[5][6] The incorporation of chlorine and fluorine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4]
4-Chloro-2-fluoro-3-nitropyridine serves as a key starting material for the synthesis of more complex, biologically active molecules. For instance, the chloro group can be displaced by various amines to introduce side chains that can interact with specific residues in a protein's active site. The nitro group can be subsequently reduced to an amine, providing another handle for further functionalization.
While specific drugs containing the intact 4-chloro-2-fluoro-3-nitropyridine scaffold are not widely documented, its structural motifs are present in numerous bioactive compounds and are considered crucial intermediates in their synthesis.[7]
Spectral Data Interpretation
While a dedicated, publicly available spectrum for 4-Chloro-2-fluoro-3-nitropyridine is not readily found, its spectral characteristics can be predicted based on the analysis of similar structures.[8][9]
-
¹H NMR: The proton on the pyridine ring would be expected to appear in the downfield aromatic region, likely as a singlet, due to the strong deshielding effects of the adjacent nitro group and the electronegative halogen atoms.
-
¹³C NMR: The carbon atoms of the pyridine ring would exhibit distinct chemical shifts influenced by the attached substituents. The carbon bearing the chlorine atom would be significantly affected, as would the carbons adjacent to the fluorine and nitro groups.
-
¹⁹F NMR: A singlet would be expected for the fluorine atom at the 2-position. Its chemical shift would be characteristic of a fluorine atom attached to an electron-deficient aromatic ring.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the C-Cl, C-F, and N-O (from the nitro group) bonds. The aromatic C-H and C=C/C=N stretching vibrations would also be present.[10]
-
Mass Spectrometry: The molecular ion peak would be observed at m/z corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak.[11]
Safety, Handling, and Storage
As with any laboratory chemical, 4-Chloro-2-fluoro-3-nitropyridine should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this exact CAS number is not universally available, the hazard profile can be inferred from structurally related compounds.[12][13][14][15][16][17]
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12][13][14]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12][13] Wash hands thoroughly after handling.[12][13][14] Do not eat, drink, or smoke when using this product.[12][14]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12][13]
-
First Aid:
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing.[12][13]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][13]
-
If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[12][13][14]
Representative Experimental Protocol
The following is a generalized protocol for a nucleophilic aromatic substitution reaction using a substrate similar to 4-Chloro-2-fluoro-3-nitropyridine, which can be adapted by a skilled chemist.
Objective: Synthesis of a 4-amino-substituted-2-fluoro-3-nitropyridine derivative.
Materials:
-
4-Chloro-2-fluoro-3-nitropyridine
-
Desired primary or secondary amine
-
A suitable aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)
Diagram 2: Experimental Workflow for Amine Substitution
Caption: General workflow for an SNAr reaction.
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Chloro-2-fluoro-3-nitropyridine (1.0 equivalent) in the chosen solvent.
-
Cool the solution to 0-5 °C using an ice bath.
-
In a separate flask, prepare a solution of the amine (1.1-1.2 equivalents) and the base (1.5 equivalents) in the same solvent.
-
Add the amine/base solution dropwise to the cooled solution of the starting material.
-
Allow the reaction mixture to warm to room temperature and stir for the required time, monitoring the progress by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the desired 4-amino-substituted product.
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Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies. Available from: [Link]
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